
Ampiroxicam
Übersicht
Beschreibung
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) and a prodrug of piroxicam. It is primarily used for the relief of pain and inflammation in musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis . Unlike piroxicam, this compound does not possess detectable prostaglandin synthesis inhibitory activity in vitro but has similar in vivo potency .
Vorbereitungsmethoden
Ampiroxicam is synthesized through a series of chemical reactions. The synthetic route involves the formation of an ether carbonate prodrug of piroxicam. The preparation method includes the following steps :
Formation of the carbonate ester: Piroxicam is reacted with ethyl chloroformate in the presence of a base to form the carbonate ester.
Etherification: The carbonate ester is then reacted with an alcohol to form the final product, this compound.
Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Hydrolysis to Piroxicam
Ampiroxicam is enzymatically hydrolyzed to its active metabolite, piroxicam, through cleavage of its ester moiety. This reaction occurs during absorption in the gastrointestinal tract, with complete conversion observed in humans .
Reaction Mechanism:
Key Findings:
-
Pharmacokinetic Data: After oral administration of this compound (27 mg/day), plasma piroxicam levels reached steady-state concentrations of .
-
Conversion Efficiency: No detectable systemic exposure to this compound was observed, confirming near-complete hydrolysis during absorption .
-
Time to Maximum Concentration (tmaxt_{\text{max}}tmax): Piroxicam derived from this compound showed a slightly delayed (4–6 hours) compared to direct piroxicam administration (2–4 hours) .
Stability Under Analytical Conditions
This compound’s stability was assessed during pharmacokinetic studies using validated ultra-performance liquid chromatography (UPLC) methods .
Experimental Conditions:
-
Mobile Phase: Acetonitrile/water (47:53 v/v) with 0.21% triethylamine (pH 3).
-
Detection: UV absorbance at 360 nm.
-
Recovery: Extraction recovery for piroxicam ranged from 90.81% to 109.86%, with internal standard (meloxicam) recovery at 96.35%–105.73% .
Parameter | Value Range |
---|---|
Retention Time | 1.5 min (piroxicam) |
Linearity | 0.1–50 μg/mL () |
Precision (RSD%) | <3.5% |
Role of Structural Features in Reactivity
This compound’s ethoxycarbonyloxyethyl ether group enhances its lipophilicity, facilitating absorption before hydrolysis . The pyridine moiety in its structure may stabilize intermediates during enzymatic cleavage .
Comparative Reactivity of Piroxicam Derivatives:
Derivative Type | Stability | COX-2 Selectivity |
---|---|---|
Esters (e.g., this compound) | Moderate hydrolytic stability | Non-selective |
Sulfonates | High stability | Moderate COX-2 selectivity |
Source: Stability and selectivity data from piroxicam derivative studies .
Implications for Drug Design
-
Prodrug Strategy: this compound’s design minimizes gastrointestinal irritation by delaying piroxicam release until after absorption .
-
Metabolic Pathway: Hydrolysis avoids first-pass metabolism, improving bioavailability compared to direct piroxicam administration .
Analytical Validation
The UPLC method for quantifying piroxicam demonstrated:
Wissenschaftliche Forschungsanwendungen
Ampiroxicam hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Formulierung von pharmazeutischen Produkten zur Behandlung von Entzündungen eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es im Körper zu Piroxicam umgewandelt wird. Piroxicam wirkt, indem es das Enzym Cyclooxygenase (COX) hemmt, das an der Synthese von Prostaglandinen beteiligt ist. Prostaglandine sind Verbindungen, die Entzündungen und Schmerzen vermitteln. Durch die Hemmung von COX reduziert Piroxicam die Produktion von Prostaglandinen und lindert so Schmerzen und Entzündungen .
Wirkmechanismus
Ampiroxicam exerts its effects by being converted to piroxicam in the body. Piroxicam works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are compounds that mediate inflammation and pain. By inhibiting COX, piroxicam reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ampiroxicam ist unter den NSAR aufgrund seiner Prodrug-Natur einzigartig. Ähnliche Verbindungen sind:
Piroxicam: Die aktive Form von this compound, die direkt als NSAR eingesetzt wird.
Pivoxicam: Ähnlich wie Droxicam ist es ebenfalls ein Prodrug von Piroxicam.
Die Besonderheit von this compound liegt in seiner Fähigkeit, die therapeutischen Vorteile von Piroxicam zu bieten und gleichzeitig möglicherweise gastrointestinale Nebenwirkungen zu reduzieren .
Biologische Aktivität
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for piroxicam, primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety profile, and potential therapeutic applications.
Overview of this compound
This compound is characterized by its long-acting effects and selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Upon administration, this compound is metabolized into piroxicam, the active form responsible for its therapeutic effects. The conversion rates vary among species, with nearly complete conversion observed in humans and other mammals .
Pharmacokinetics
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | 100% (humans) |
Conversion to Piroxicam | 100% (human), 90% (dog), 70% (rat), 50% (monkey) |
C_max | Dose-dependent increase |
Mean Residence Time (MRT) | Influenced by body weight |
Studies have shown that this compound exhibits a dose-dependent increase in pharmacokinetic parameters such as area under the curve (AUC) and maximum concentration (C_max) following both single and multiple doses .
Biological Activity
-
Anti-inflammatory Effects :
This compound effectively reduces inflammation by inhibiting COX enzymes, leading to decreased prostaglandin synthesis. This mechanism is crucial in managing conditions characterized by pain and inflammation . -
Analgesic Properties :
In analgesic assessments using the phenylbenzoquinone stretching test, this compound demonstrated an effective dose (ED50) approximately three times higher than that of piroxicam, indicating its potency in alleviating pain . -
Antitumor Activity :
Emerging research suggests that this compound may possess antitumor properties. Its mechanism includes the activation of apoptotic pathways via caspase-3 and caspase-9, inhibition of tumor cell proliferation, and anti-angiogenic effects . These findings position this compound as a potential candidate for cancer therapy. -
Safety Profile :
Compared to other NSAIDs, this compound has been associated with fewer gastrointestinal complications, making it a favorable option for long-term use in pain management . Adverse reactions are minimal, reinforcing its clinical utility.
Case Studies
Several studies have highlighted the efficacy and safety of this compound:
- Phase I Study : A clinical trial involving healthy participants assessed the pharmacokinetics of this compound at varying doses over ten days. Results indicated consistent tolerability and effective pain relief comparable to COX-2 inhibitors like meloxicam .
- Efficacy in Chronic Pain Management : Another study focused on patients with chronic inflammatory conditions demonstrated significant reductions in pain scores with this compound treatment over a sustained period .
Eigenschaften
IUPAC Name |
ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-4-28-20(25)30-13(2)29-18-14-9-5-6-10-15(14)31(26,27)23(3)17(18)19(24)22-16-11-7-8-12-21-16/h5-13H,4H2,1-3H3,(H,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNWBKACGXCGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046474 | |
Record name | Ampiroxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99464-64-9 | |
Record name | Ampiroxicam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99464-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ampiroxicam [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ampiroxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ampiroxicam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ampiroxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ampiroxicam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMPIROXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PV32JZB1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ampiroxicam exert its anti-inflammatory effect?
A1: this compound itself is inactive. It is hydrolyzed in the body to its active metabolite, piroxicam [, ]. Piroxicam functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation. By inhibiting COX enzymes, piroxicam reduces prostaglandin synthesis, thereby alleviating inflammation [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C15H13N3O4S. It has a molecular weight of 327.35 g/mol [].
Q3: What spectroscopic data is available for characterizing this compound?
A3: Researchers use various spectroscopic techniques to characterize this compound. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is frequently employed to determine the concentration of piroxicam, the active metabolite of this compound, in biological samples [, ]. Additional techniques like IR spectroscopy are valuable for structural elucidation, particularly when studying this compound complexes with metals like lanthanides [].
Q4: How is this compound absorbed and metabolized in the body?
A4: this compound is administered orally and is absorbed through the intestinal wall. During absorption, intestinal carboxyesterase enzymes hydrolyze this compound into its active form, piroxicam [, ]. This conversion is rapid and complete, making this compound essentially undetectable in the systemic circulation []. Piroxicam is then further metabolized, primarily in the liver, and excreted mainly through urine.
Q5: What is the half-life of this compound?
A5: this compound itself has a short half-life because it is rapidly converted to piroxicam. Piroxicam, the active metabolite, has a relatively long half-life of approximately 40 hours [, , ]. This long half-life allows for once-daily dosing of this compound in clinical settings.
Q6: Does the long-term administration of this compound lead to drug accumulation?
A6: Research suggests that with consistent once-daily dosing of this compound, piroxicam serum levels reach a steady state and are maintained within a specific range, not exhibiting significant accumulation even with prolonged treatment durations [].
Q7: What conditions is this compound used to treat?
A7: this compound is primarily indicated for its anti-inflammatory and analgesic effects in managing conditions like rheumatoid arthritis [, ]. It provides relief from symptoms such as pain and inflammation.
Q8: Has this compound shown efficacy in pre-emptive analgesia?
A8: Yes, studies indicate that pre-emptively administering this compound, such as before hand surgery, can effectively reduce postoperative pain and the need for additional analgesics [, ].
Q9: What are the potential side effects of this compound?
A9: Like other NSAIDs, this compound can cause gastrointestinal side effects such as dyspepsia, heartburn, nausea, and in some cases, ulcers [, ]. It may also increase the risk of gastrointestinal bleeding.
Q10: Can this compound cause photosensitivity?
A10: Yes, there are reported cases of photosensitivity associated with this compound use [, , , ]. This reaction typically manifests as exaggerated sunburn or skin rashes upon exposure to ultraviolet (UV) radiation, particularly UVA [, ].
Q11: Are there alternative medications to this compound?
A11: Yes, several other NSAIDs are available, each with its own pharmacological profile and potential side effects. The choice of NSAID depends on the specific clinical situation and patient factors.
Q12: What are some areas of ongoing research related to this compound?
A12: Research continues to explore the full potential of this compound and its derivatives. Some areas of interest include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.